molecular formula C13H23BN2O2 B2563949 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester CAS No. 2096332-26-0

1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester

Cat. No.: B2563949
CAS No.: 2096332-26-0
M. Wt: 250.15
InChI Key: PCSBMYSFIFPKOB-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows for versatile reactivity, making it a useful building block in various synthetic applications.

Mechanism of Action

Target of Action

The primary target of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, This compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The This compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The pharmacokinetics of This compound involve its stability and reactivity in the Suzuki–Miyaura coupling reaction. The compound is relatively stable, readily prepared, and generally environmentally benign . These boronic esters are only marginally stable in water .

Result of Action

The result of the action of This compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide variety of organic groups .

Action Environment

The action of This compound is influenced by environmental factors such as the presence of water, as these compounds are only marginally stable in water . Additionally, the reaction conditions, such as the presence of a metal catalyst and the nature of the organic groups involved, also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester typically involves the reaction of 1-Butyl-1H-pyrazole with a boronic ester precursor. One common method includes the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired boronic ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Hydromethylated Alkenes: Formed through protodeboronation and subsequent reactions.

Scientific Research Applications

1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The butyl group can provide different steric and electronic effects compared to other alkyl or aryl substituents, making it a valuable compound for tailored synthetic applications.

Properties

IUPAC Name

1-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-6-7-10-16-11(8-9-15-16)14-17-12(2,3)13(4,5)18-14/h8-9H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSBMYSFIFPKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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